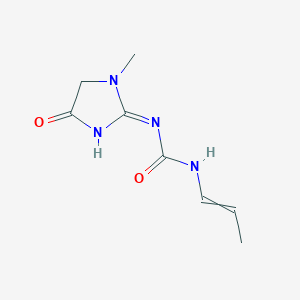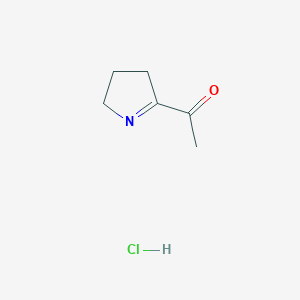![molecular formula C25H34N2O2 B14379072 1,1'-[Methylenebis(3-ethoxy-4,1-phenylene)]dipyrrolidine CAS No. 88154-23-8](/img/structure/B14379072.png)
1,1'-[Methylenebis(3-ethoxy-4,1-phenylene)]dipyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Methylenebis(3-ethoxy-4,1-phenylene)]dipyrrolidine is an organic compound characterized by its complex structure, which includes two pyrrolidine rings connected by a methylene bridge to a bis(3-ethoxy-4,1-phenylene) moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Methylenebis(3-ethoxy-4,1-phenylene)]dipyrrolidine typically involves the reaction of 3-ethoxy-4,1-phenylenediamine with formaldehyde and pyrrolidine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction mixture is then subjected to purification steps, including crystallization and filtration, to obtain the pure product. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the industrial process.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[Methylenebis(3-ethoxy-4,1-phenylene)]dipyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1,1’-[Methylenebis(3-ethoxy-4,1-phenylene)]dipyrrolidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and resins with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’-[Methylenebis(3-ethoxy-4,1-phenylene)]dipyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Methylenebis(4,1-phenylene)bis(3-tetradecylurea): Similar structure but with tetradecylurea groups.
1,1’-Methylenebis(4,1-phenylene)bis(3-[2-(diethylamino)propyl]urea): Contains diethylamino propyl groups instead of pyrrolidine rings.
Uniqueness
1,1’-[Methylenebis(3-ethoxy-4,1-phenylene)]dipyrrolidine is unique due to its specific combination of ethoxy and pyrrolidine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
88154-23-8 |
|---|---|
Fórmula molecular |
C25H34N2O2 |
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
1-[3-ethoxy-4-[(2-ethoxy-4-pyrrolidin-1-ylphenyl)methyl]phenyl]pyrrolidine |
InChI |
InChI=1S/C25H34N2O2/c1-3-28-24-18-22(26-13-5-6-14-26)11-9-20(24)17-21-10-12-23(19-25(21)29-4-2)27-15-7-8-16-27/h9-12,18-19H,3-8,13-17H2,1-2H3 |
Clave InChI |
VCZBTEKTMCKENI-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)N2CCCC2)CC3=C(C=C(C=C3)N4CCCC4)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


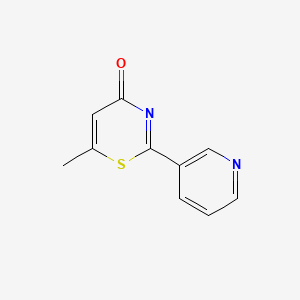
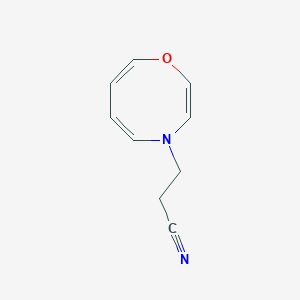

![N-(4-{[(Ethoxycarbonyl)oxy]imino}-2-methylpentan-2-YL)prop-2-enamide](/img/structure/B14379008.png)
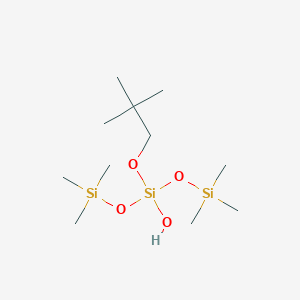

![4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14379017.png)
![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14379028.png)

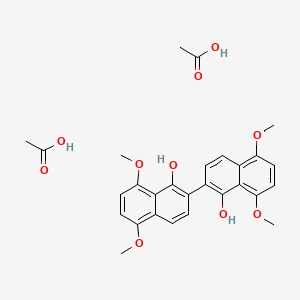
![4-(4-Methoxyphenyl)-3-phenyl-5H-indeno[1,2-B]pyridine](/img/structure/B14379039.png)
![{[[1,1'-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium](/img/structure/B14379043.png)
